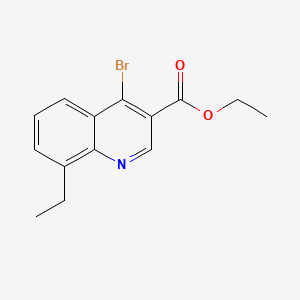

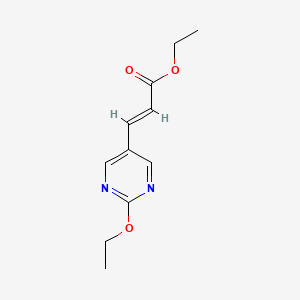

1-(3-Chloropyridin-2-yl)-4-ethylpiperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

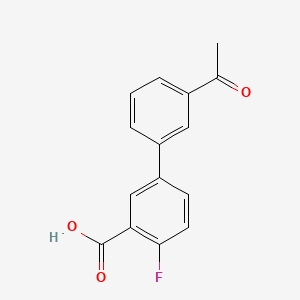

The compound “1-(3-Chloropyridin-2-yl)-4-ethylpiperazine” belongs to a class of organic compounds known as piperazines . Piperazines are compounds containing a piperazine ring, which is a saturated aliphatic six-member ring with two nitrogen atoms at opposite positions.

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, there are related compounds that have been synthesized. For instance, a series of novel 1-(3-chloropyridin-2-yl)-5-amino-4-pyrazole derivatives were designed and synthesized . Another example is the synthesis of 1-(3-chloropyridin-2-yl)-5-difluoromethyl-1H-pyrazole-4-carbonyl chloride .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research by Patel, Agravat, and Shaikh (2011) outlined the synthesis of new pyridine derivatives utilizing 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid to prepare various amide derivatives. These compounds exhibited variable and modest antimicrobial activity against bacteria and fungi, highlighting the potential use of such compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Antitubercular Studies

Vavaiya et al. (2022) synthesized novel homopiperazine-pyrimidine-pyrazole hybrids and evaluated their antitubercular activity against Mycobacterium tuberculosis strains. Some of these compounds showed potent activity, indicating their suitability for further development as antitubercular agents (Vavaiya, Patel, Pansuriya, Marvaniya, & Patel, 2022).

Analgesic Isothiazolopyridines Study

Karczmarzyk and Malinka (2008) conducted a study on the structural characterization of analgesic isothiazolopyridines of the Mannich base type, which includes detailed crystal and molecular structure analysis. This research contributes to understanding the molecular basis of analgesic action and could guide the design of new analgesic compounds (Karczmarzyk & Malinka, 2008).

Anticonvulsant Properties

Obniska et al. (2005) synthesized and tested a series of derivatives for anticonvulsant activity, uncovering compounds with significant activity in models of epilepsy. This suggests potential applications of similar compounds in treating seizure disorders (Obniska, Jurczyk, Zejc, Kamiński, Tatarczyńska, & Stachowicz, 2005).

Synthesis of Substituted Heterocyclic Compounds

Ju Xiu-lian (2008) reported the synthesis of heterocyclic compounds substituted with 6-chloropyridine-3-methylene, which were characterized by NMR, MS, and elemental analysis. This work contributes to the field of organic chemistry by providing new methods for synthesizing heterocyclic compounds (Ju Xiu-lian, 2008).

Future Directions

While specific future directions for “1-(3-Chloropyridin-2-yl)-4-ethylpiperazine” are not available, research on related compounds is ongoing. For instance, a series of novel N-pyridylpyrazole thiazole derivatives have been synthesized and shown to have good insecticidal activities against several pests . This work provides important information for designing novel N-pyridylpyrazole thiazole candidate compounds and suggests that these compounds are promising insecticide leads for further studies .

Mechanism of Action

Target of Action

The primary target of 1-(3-Chloropyridin-2-yl)-4-ethylpiperazine, also known as 3-Chloro-2-(4-ethylpiperazino)pyridine, is the ryanodine receptor . This receptor plays a crucial role in the regulation of intracellular calcium levels .

Mode of Action

The compound operates by a highly specific biochemical mode of action. It binds and activates ryanodine receptors, which results in the depletion of intracellular calcium stores . This action leads to muscle paralysis and ultimately death .

Biochemical Pathways

The activation of ryanodine receptors by the compound affects the calcium signaling pathway. The depletion of intracellular calcium stores disrupts the normal functioning of the cells, leading to muscle paralysis .

Pharmacokinetics

After oral administration, the extent of absorption of the compound is dependent on the dose administered . For instance, at a single dose of 10 mg/kg bw, absorption was about 73–85%, with 18–30% being excreted in the urine and 49–53% being excreted in the bile within 48 hours . The compound is extensively metabolized through various biochemical reactions, including hydroxylation, N-demethylation, nitrogen-to-carbon cyclization, oxidation of alcohols to carboxylic acids, amide-bridge cleavage, amine hydrolysis, and O-glucuronidation .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the disruption of calcium homeostasis. By binding and activating ryanodine receptors, the compound depletes intracellular calcium stores, leading to muscle paralysis and death .

Biochemical Analysis

Biochemical Properties

It is known that this compound can interact with various enzymes and proteins

Cellular Effects

The effects of 1-(3-Chloropyridin-2-yl)-4-ethylpiperazine on cellular processes are complex and multifaceted. It has been observed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time. This could be due to the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages . Threshold effects may be observed in these studies, and toxic or adverse effects may occur at high doses.

Metabolic Pathways

This compound may be involved in various metabolic pathways. It could interact with certain enzymes or cofactors, and may influence metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are important aspects of its biochemical profile. It may interact with transporters or binding proteins, and could influence its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound could affect its activity or function. Targeting signals or post-translational modifications may direct it to specific compartments or organelles .

Properties

IUPAC Name |

1-(3-chloropyridin-2-yl)-4-ethylpiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN3/c1-2-14-6-8-15(9-7-14)11-10(12)4-3-5-13-11/h3-5H,2,6-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQNPCCOIXGMFSP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=C(C=CC=N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60682482 |

Source

|

| Record name | 1-(3-Chloropyridin-2-yl)-4-ethylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1280786-84-6 |

Source

|

| Record name | 1-(3-Chloropyridin-2-yl)-4-ethylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(exo-9-Fluorenylmethoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid](/img/no-structure.png)

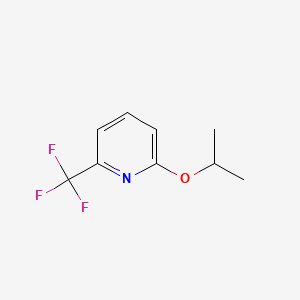

![2-Methylfuro[3,2-b]pyridin-3-ol](/img/structure/B595930.png)

![2-[3-(N-Ethylaminocarbonyl)phenyl]benzoic acid](/img/structure/B595933.png)

![Ethyl 4-chloro-1H-pyrrolo[2,3-C]pyridine-2-carboxylate](/img/structure/B595940.png)

![Silane, [(4-ethoxyphenyl)ethynyl]trimethyl-(9CI)](/img/structure/B595947.png)